molecular formula C9H9ClO2 B176216 (2S)-2-(4-chlorophenyl)propanoic acid CAS No. 105879-63-8

(2S)-2-(4-chlorophenyl)propanoic acid

Cat. No. B176216
M. Wt: 184.62 g/mol
InChI Key: YOZILQVNIWNPFP-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(4-chlorophenyl)propanoic acid, also known as fenoprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of propionic acid derivatives, which also includes ibuprofen and naproxen. Fenoprofen works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a type of lipid mediator that plays a key role in inflammation and pain.

Mechanism Of Action

Fenoprofen works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX enzymes, (2S)-2-(4-chlorophenyl)propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.

Biochemical And Physiological Effects

Fenoprofen has been shown to have a number of biochemical and physiological effects, including the inhibition of COX enzymes, the reduction of prostaglandin production, and the inhibition of platelet aggregation. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Fenoprofen has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. In addition, it has been extensively studied and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in metabolism and response to the drug, which can affect the results of experiments. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has potential side effects that may need to be taken into account when designing experiments.

Future Directions

There are several potential directions for future research on (2S)-2-(4-chlorophenyl)propanoic acid. One area of interest is the development of new formulations or delivery methods that improve its efficacy and reduce potential side effects. Another area of interest is the investigation of its potential use in the treatment of cancer, as well as other conditions such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the mechanisms underlying its anti-inflammatory and analgesic effects, which may lead to the development of new drugs with similar properties.

Scientific Research Applications

Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of various conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. In addition, (2S)-2-(4-chlorophenyl)propanoic acid has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

CAS RN

105879-63-8

Product Name

(2S)-2-(4-chlorophenyl)propanoic acid

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

(2S)-2-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C9H9ClO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1

InChI Key

YOZILQVNIWNPFP-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)C(=O)O

SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C(=O)O

synonyms

(2S)-2-(4-Chlorophenyl)propanoic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The same reaction and the same treatment as in Example 1 were followed using methyl p-chlorophenylacetate and methyl bromide, producing methyl p-chloro(α-methyl)phenylacetate in a yield of 83% and p-chloro(α-methyl)phenylacetic acid in a yield of 5%. The spectral data of the ester were as follows.
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Synthesis routes and methods II

Procedure details

The titled compound was prepared from p-chlorophenylacetic acid in 73% yield in the same manner as the preparation of 2-(2-Chlorophenyl)propionic acid in Example 184a. MS (ESI) 185 (MH+).
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Yield
73%

Synthesis routes and methods III

Procedure details

Lithium hydroxide (0.17 g, 7.10 mmol) was added to a stirred solution of 2-(4-chloro-phenyl)-propionic acid methyl ester (0.47 g, 2.366 mmol) in tetrahydrofuran, water and methanol (4:1:1, 12 ml). The mixture was stirred overnight and the volatiles evaporated in vacuo. The mixture was basified by addition of aqueous sodium hydrogencarbonate and washed with ethyl acetate. The aqueous was then acidified with 2M HCl and the product extracted into ethyl acetate. The organic phase was washed with brine, dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to give the desired product. Yield 0.4 g, 91%. NMR 1H (300 MHz, DMSO): 1.36 (d, 3H), 3.72 (q, 1H), 7.23-7.38 (m, 4ArH), 12.48 (bs, 1H).
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0.17 g
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0.47 g
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12 mL
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Synthesis routes and methods IV

Procedure details

Under a nitrogen atmosphere, to a mixture of (4-chlorophenyl)acetic acid (13.6 g) in THF (140 mL) was added n-butyllithium (1.6 M hexane solution, 100 mL) at −60° C. to −70° C., and the mixture was allowed to warm to 0° C. A mixture of methyl iodide (4.96 mL) in THF (40 mL) was added to the reaction mixture at 0° C.-10° C., and the mixture was stirred at room temperature for 12 hr. The reaction mixture was extracted with 1N aqueous sodium hydroxide solution (2×100 mL), and the extract was acidified with 3N hydrochloric acid (100 mL). The mixture was extracted with ethyl acetate (3×100 mL), the extract was dried over magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (13.3 g).
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13.6 g
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140 mL
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100 mL
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4.96 mL
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40 mL
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